REACTION_CXSMILES
|
C(OC([C:6]1[N:7]([CH2:23][CH2:24][NH:25][C:26]([O:28]C(C)(C)C)=O)[C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([O:15][Si](C(C)(C)C)(C)C)=[CH:10][CH:9]=2)=O)C.FC(F)(F)C(O)=O.C(=O)([O-])[O-].[K+].[K+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl.O>[OH:15][C:11]1[CH:10]=[CH:9][C:8]2[N:7]3[CH2:23][CH2:24][NH:25][C:26](=[O:28])[C:6]3=[CH:14][C:13]=2[CH:12]=1 |f:2.3.4,5.6|
|
Name
|
1-(2-tert-butoxycarbonylamino-ethyl)-5-(tert-butyl-dimethyl-silanyloxy)-1H-indole-2-carboxylic acid ethyl ester
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)O[Si](C)(C)C(C)(C)C)CCNC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50.1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
21.8 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
light brown solid
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 64 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed and after 1.5 hours the volatile components
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
were removed at a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed and after 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring at room temperature the suspension
|
Type
|
ADDITION
|
Details
|
was diluted with ethyl acetate and 10% aqueous ammonium chloride solution
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
gave a first batch of the product
|
Type
|
EXTRACTION
|
Details
|
The mother liquor was extracted six times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
partially evaporated
|
Type
|
FILTRATION
|
Details
|
The formed suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give a second batch of compound
|
Reaction Time |
64 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=2C=C3N(C2C=C1)CCNC3=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |